tert-Butyl 2-((2-chloronicotinamido)methyl)pyrrolidine-1-carboxylate

Description

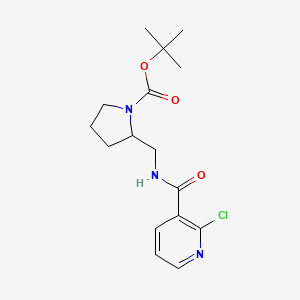

tert-Butyl 2-((2-chloronicotinamido)methyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate (Boc) group at the 1-position and a 2-chloronicotinamido moiety linked via a methylene bridge at the 2-position. The 2-chloronicotinamido group consists of a pyridine ring substituted with a chlorine atom at position 2 and a carboxamide (-CONH2) at position 3. While specific data (e.g., CAS, molecular weight) are unavailable in the provided evidence, its structural features align with compounds used in peptide mimetics or kinase inhibitor development .

Properties

IUPAC Name |

tert-butyl 2-[[(2-chloropyridine-3-carbonyl)amino]methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O3/c1-16(2,3)23-15(22)20-9-5-6-11(20)10-19-14(21)12-7-4-8-18-13(12)17/h4,7-8,11H,5-6,9-10H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITILHAUKAMWLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CNC(=O)C2=C(N=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-((2-chloronicotinamido)methyl)pyrrolidine-1-carboxylate typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

Introduction of the tert-Butyl Ester Group: This step often involves esterification using tert-butyl alcohol and an acid catalyst.

Attachment of the 2-Chloronicotinamido Group: This step can be achieved through an amide coupling reaction between the pyrrolidine derivative and 2-chloronicotinic acid or its activated ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the nitro group in the nicotinamido moiety, converting it to an amine.

Substitution: The chlorine atom in the 2-chloronicotinamido group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Amino derivatives of the nicotinamido group.

Substitution: Various substituted nicotinamido derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 2-((2-chloronicotinamido)methyl)pyrrolidine-1-carboxylate can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

This compound may have potential applications in medicinal chemistry, particularly in the design of new drugs. The presence of the nicotinamido group suggests it could interact with biological targets involved in redox reactions or enzyme inhibition.

Industry

In the pharmaceutical industry, this compound could be used in the synthesis of active pharmaceutical ingredients (APIs). Its structural features make it a candidate for developing new therapeutic agents.

Mechanism of Action

The mechanism by which tert-Butyl 2-((2-chloronicotinamido)methyl)pyrrolidine-1-carboxylate exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The nicotinamido group might participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares tert-Butyl 2-((2-chloronicotinamido)methyl)pyrrolidine-1-carboxylate with structurally analogous compounds from the evidence:

Key Differences and Implications

Substituent Diversity: The target compound’s 2-chloronicotinamido group offers hydrogen-bonding capability via the amide, contrasting with the ether-linked pyridine derivatives in (e.g., dimethoxymethyl or silyl ether groups) . Bromine substituents in compounds may enhance lipophilicity but reduce metabolic stability compared to chlorine. The benzylamino-chloromethyl derivative () exhibits dual reactivity (nucleophilic benzylamine and electrophilic chloromethyl), but its discontinuation suggests stability or handling challenges compared to the target compound’s amide stability .

Synthetic Applications: The silyl ether in ’s second compound enables orthogonal protection strategies, whereas the target compound’s amide could serve as a hydrogen-bond donor in inhibitor design.

Commercial and Stability Considerations: compounds are actively cataloged, suggesting commercial demand for brominated pyridine derivatives. The target compound’s absence from these lists may reflect niche applications or proprietary synthesis routes. The discontinued status of the benzylamino-chloromethyl analog () contrasts with the Boc-amide’s likely stability, emphasizing the target compound’s advantages in long-term storage .

Research Findings and Trends

- Electron-Withdrawing Effects : The 2-chloro substituent on the target’s pyridine ring may enhance electrophilicity at the C3 carboxamide, facilitating nucleophilic attacks in subsequent reactions. This differs from ’s bromo-methoxy derivatives, where bromine’s bulkiness might dominate reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.